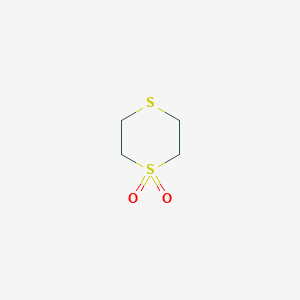
1lambda~6~,4-Dithiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda~6~,4-Dithiane-1,1-dione is a sulfur-containing heterocyclic compound. It is a derivative of dithiane, which is a six-membered ring containing two sulfur atoms. The compound is known for its unique chemical properties and reactivity, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1lambda~6~,4-Dithiane-1,1-dione can be synthesized through various methods. One common approach involves the oxidation of 1,4-dithiane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques .
Industrial Production Methods
In an industrial setting, the production of 1lambda6,4-Dithiane-1,1-dione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1lambda~6~,4-Dithiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to 1,4-dithiane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dithiane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
1,4-Dithiane: Formed through reduction.
Functionalized Dithianes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1lambda~6~,4-Dithiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1lambda6,4-Dithiane-1,1-dione involves its reactivity with various chemical species. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atoms play a crucial role in stabilizing reaction intermediates and facilitating chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle with similar reactivity but different ring structure.
1,4-Dithiane: The parent compound of 1lambda6,4-Dithiane-1,1-dione.
1,3-Dithiolane: A five-membered ring analog with distinct chemical properties.
Uniqueness
1lambda~6~,4-Dithiane-1,1-dione is unique due to its specific ring structure and oxidation state, which confer distinct reactivity and stability compared to other dithiane derivatives .
Eigenschaften
CAS-Nummer |
139408-38-1 |
|---|---|
Molekularformel |
C4H8O2S2 |
Molekulargewicht |
152.2 g/mol |
IUPAC-Name |
1,4-dithiane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)3-1-7-2-4-8/h1-4H2 |
InChI-Schlüssel |
JYTXEYHYTZOGGQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS1 |
Kanonische SMILES |
C1CS(=O)(=O)CCS1 |
Synonyme |
1,4-dithiacyclohexane 1,1-dioxide 1,4-dithiane sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















